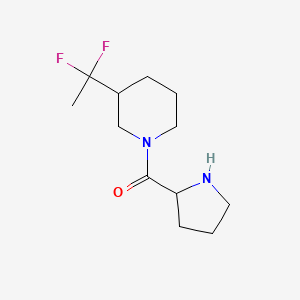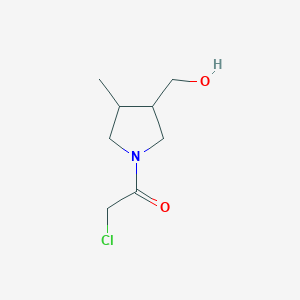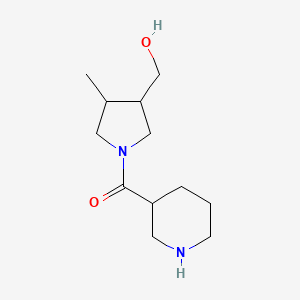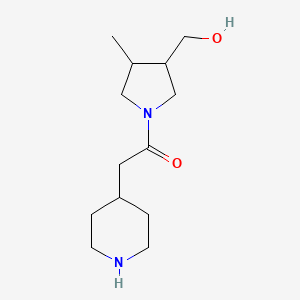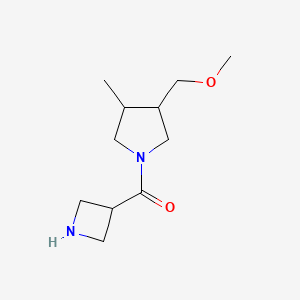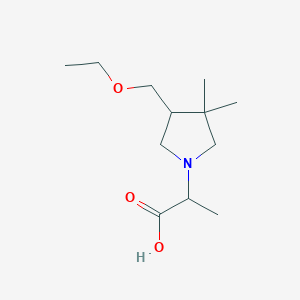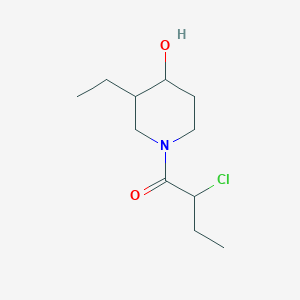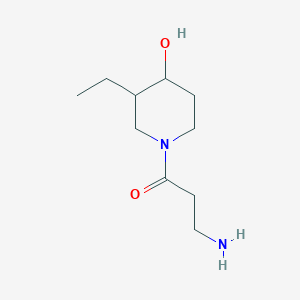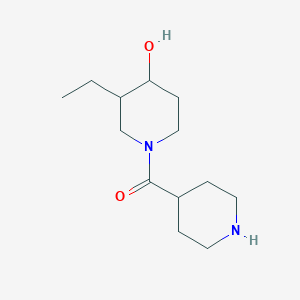![molecular formula C11H15ClN4O B1481394 (3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone CAS No. 2097994-82-4](/img/structure/B1481394.png)
(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone
Overview
Description
Chemical compounds are typically described by their molecular formula, structure, and physical properties such as melting point, boiling point, solubility, and color .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound is determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Chemical reactions involving the compound are studied to understand its reactivity. This can involve investigating how the compound reacts with different reagents, under various conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, stability, and reactivity, are determined using a variety of experimental techniques .Scientific Research Applications
Phosphodiesterase 10A Inhibition for Psychiatric Disorders
This compound has been identified as a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme implicated in various psychiatric disorders, including schizophrenia . The inhibition of PDE10A can modulate cAMP signaling pathways, offering a potential therapeutic strategy for treating symptoms associated with these conditions. The compound’s ability to reverse MK-801 induced stereotypy and hyperactivity in rats suggests its promise as an antipsychotic agent .
Fluorogenic Bioimaging
The structural analogs of this compound have been designed for use in fluorogenic bioimaging . These compounds can serve as fluorescent scaffolds, enabling the visualization of cellular processes without the need for washing steps. This application is particularly valuable in live-cell imaging, where minimal interference with cellular function is crucial .
Drug Discovery and Development
In drug discovery, the compound’s interactions with PDE10A have been characterized through crystallography, providing insights into the binding site and aiding in the rational design of new therapeutic agents . This information is invaluable for developing drugs with improved efficacy and reduced side effects.
Environmental Sensing Fluorogenicity
The compound’s analogs exhibit environment-sensing fluorogenicity, which is useful for detecting changes in hydrophobicity, viscosity, pH, and specific ion concentrations . These properties make it an excellent candidate for developing sensors that can monitor biological and chemical environments in real-time.
Molecular Modeling and QSAR Analysis
The compound’s interaction with PDE10A has been used to establish a quantitative structure-activity relationship (QSAR) model . This model helps predict the biological activity of similar compounds, facilitating the discovery of new drugs with desired properties.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4O/c12-9-6-14-10-7-15(3-4-16(9)10)11(17)8-1-2-13-5-8/h6,8,13H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMXHMTXIVYGRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N2CCN3C(=NC=C3Cl)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







